molecular formula C4H3BN2O6S B2591051 2,5-Dinitrothiophene-3-boronic acid CAS No. 2377608-57-4

2,5-Dinitrothiophene-3-boronic acid

Cat. No.: B2591051
CAS No.: 2377608-57-4
M. Wt: 217.95
InChI Key: PWEOLFDEXPOHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dinitrothiophene-3-boronic acid is an organic compound consisting of a thiophene ring, two nitro groups, and a boronic acid group . It has a molecular weight of 217.95 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H3BN2O6S . The InChI code for this compound is 1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H .


Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Scientific Research Applications

Catalysis and Synthetic Chemistry

2,5-Dinitrothiophene-3-boronic acid and its derivatives have been explored for their potential in catalysis, particularly in the context of palladium-catalyzed cross-coupling reactions. For example, palladium complexes of anionic N-heterocyclic carbenes derived from sydnones have shown effectiveness in Suzuki-Miyaura reactions, where 2,5-dibromo-3,4-dinitrothiophene was effectively converted into various diaryl-3,4-dinitrothiophenes using different boronic acids, showcasing the reactivity and utility of boronic acid derivatives in facilitating these transformations (Lücke et al., 2016).

Sensing Applications

Boronic acids, including derivatives of this compound, have been extensively investigated for their sensing capabilities, particularly for the detection of biological molecules. The unique binding properties of boronic acids with diols and amines make them excellent candidates for the development of sensors. For instance, boronic acid-based fluorescent chemosensors have shown promise for detecting carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide, highlighting the diverse sensing potential of boronic acid compounds (Huang et al., 2012).

Material Science

In the realm of materials science, boronic acid derivatives, including this compound, are utilized for their ability to form stable covalent bonds with various molecules. This property is particularly useful in the fabrication of organic electronic devices, photonics, and as part of materials with dynamic covalent chemistry. For example, the reversible covalent bonding of boronic acids is exploited for recognition, sensing, and assembly applications, underpinning the development of responsive materials and systems (Bull et al., 2013).

Pharmaceutical Applications

While the focus here is not on drug use or dosage, it's worth noting that boronic acid compounds, including this compound derivatives, have potential applications in pharmaceuticals. Their unique reactivity and ability to form stable complexes with biomolecules have made them candidates for enzyme inhibitors and other therapeutic agents, underscoring their importance beyond traditional chemical synthesis and materials science (Yang et al., 2003).

Safety and Hazards

The safety data sheet for 2,5-Dinitrothiophene-3-boronic acid is available , but specific hazards or safety precautions are not listed.

Future Directions

Boronic acids, including 2,5-Dinitrothiophene-3-boronic acid, have been increasingly utilized in diverse areas of research . They have been used in various sensing applications, chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The future of this compound likely lies in these areas.

Properties

IUPAC Name

(2,5-dinitrothiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEOLFDEXPOHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.